MappineA

Description

Historical Context and Discovery of Related Natural Products

The history of Mappicine (B1196981) research is closely tied to the investigation of camptothecin (B557342), a cytotoxic alkaloid initially isolated from the bark and stem of the Chinese tree Camptotheca acuminata (Nyssaceae) in the 1960s. nih.govgoogle.comoup.com Camptothecin garnered significant attention due to its notable antitumor activity. google.comniscpr.res.in

Following the discovery of camptothecin, researchers began investigating other plant species for related compounds. This led to the isolation of camptothecin and its analogues from various sources, including the Indian tree Mappia foetida Miers (Olacaceae), now more commonly known as Nothapodytes foetida or Nothapodytes nimmoniana (Icacinaceae). nih.govgoogle.comoup.comrsc.orgtandfonline.comphcogrev.comrsc.orgbiomedpharmajournal.org

Mappicine was identified as a minor alkaloid present in Mappia foetida alongside the more abundant camptothecins. rsc.orgtandfonline.combiomedpharmajournal.org Its structure was established through spectral properties and chemical modifications, including partial synthesis from camptothecin. rsc.orgrsc.org Mappicine ketone, also known as Nothapodytine B, is another related alkaloid found in these plants and is structurally an E-ring modified analogue of camptothecin. researchgate.netresearchgate.net The isolation of these compounds from Nothapodytes species highlighted the plant genus as a significant source of camptothecinoids and related alkaloids. nih.govbiomedpharmajournal.org

Significance within Natural Product Chemistry

Natural products have historically played a crucial role in the discovery and development of therapeutic agents, contributing a vast array of structurally diverse and biologically active molecules. google.comdntb.gov.uaresearchgate.netru.nlnih.govtandfonline.com Alkaloids, such as Mappicine and camptothecins, represent a significant class of these natural compounds known for their potent biological activities. niscpr.res.innih.gov

Mappicine and its related ketone, Nothapodytine B, are significant within natural product chemistry as examples of the diverse chemical structures found in plants like Nothapodytes foetida. Their presence alongside camptothecins in the same plant source has facilitated comparative studies and investigations into the biosynthetic pathways leading to these related structures. nih.govresearchgate.nettandfonline.com

The identification of Mappicine ketone as an antiviral lead compound underscores the potential of these naturally occurring oxoindolizino quinoline (B57606) alkaloids as sources for new therapeutic agents. researchgate.netresearchgate.netacs.org Furthermore, research exploring the potential of Mappicine in AIDS chemotherapy highlights the ongoing interest in its biological properties beyond its structural relationship to anticancer camptothecins. niscpr.res.inarkat-usa.org The study of Mappicine contributes to the broader understanding of the chemical diversity and biological potential inherent in natural sources.

Current State of MappineA Research: A Critical Overview

Current research on Mappicine encompasses various aspects, including its isolation, structural characterization, synthesis, and evaluation of its biological activities and those of its analogues.

Isolation and characterization studies continue to identify Mappicine and related alkaloids from Nothapodytes species. tandfonline.comresearchgate.nettandfonline.comresearchgate.net Techniques such as spectroscopy (e.g., UV, IR, NMR, Mass Spectrometry) and chromatography are fundamental in these efforts. For instance, the structure of 9-methoxy-20-(S)-mappicine, a minor constituent of Nothapodytes foetida, was established using spectral and chemical evidence. tandfonline.comtandfonline.com

Synthetic chemists have developed various strategies for the synthesis of Mappicine and Mappicine ketone. These approaches are crucial for providing sufficient material for biological evaluation and for the synthesis of structural analogues. Methods reported include formal total synthesis utilizing key steps like the intramolecular hetero Diels−Alder reaction acs.orgnih.gov and chemoenzymatic synthesis starting from camptothecin or its derivatives tandfonline.comnih.gov. Other synthetic routes involve radical cascade reactions google.com and modular approaches employing palladium-catalyzed reactions researchgate.net.

Research findings have highlighted the biological activities of Mappicine and its derivatives. Mappicine ketone (Nothapodytine B) has shown significant antiviral activity against herpes viruses (HSV-1 and HSV-2) and human cytomegalovirus (HCMV). researchgate.netresearchgate.netacs.org Studies have also explored the potential of Mappicine analogues as inhibitors of HIV-1 RT-associated RNase H, suggesting potential in AIDS chemotherapy. niscpr.res.inarkat-usa.orgaidsmap.com

The relationship between the structure of camptothecins and their analogues, including Mappicine, and their biological activity remains an active area of investigation. researchgate.netresearchgate.net These studies aim to understand how structural variations influence potency and selectivity.

While significant progress has been made in understanding Mappicine's chemistry and potential biological roles, challenges remain in areas such as efficient and scalable synthesis to support extensive biological profiling and potential development. The relatively minor abundance of Mappicine in natural sources also necessitates synthetic efforts for research purposes. Continued research is essential to fully elucidate the therapeutic potential of Mappicine and its related compounds.

Structure

2D Structure

3D Structure

Properties

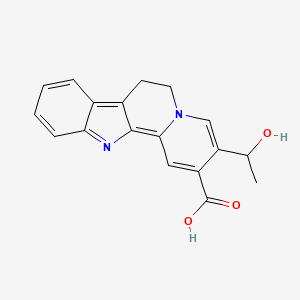

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

3-(1-hydroxyethyl)-6,7-dihydroindolo[2,3-a]quinolizine-2-carboxylic acid |

InChI |

InChI=1S/C18H16N2O3/c1-10(21)14-9-20-7-6-12-11-4-2-3-5-15(11)19-17(12)16(20)8-13(14)18(22)23/h2-5,8-10,21H,6-7H2,1H3,(H,22,23) |

InChI Key |

SHNSOHCVBLFRCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN2CCC3=C4C=CC=CC4=NC3=C2C=C1C(=O)O)O |

Origin of Product |

United States |

Mappinea Biosynthesis and Biogenetic Pathways

Elucidation of Proposed Biogenetic Precursors and Intermediates

Information regarding the specific biogenetic precursors and intermediates involved in the biosynthesis of MappineA is not available in the current scientific literature.

Enzymatic Systems Involved in this compound Formation

There is currently no published research identifying or characterizing the enzymatic systems responsible for the biosynthesis of this compound.

Identification and Characterization of Key Biosynthetic Enzymes

No key biosynthetic enzymes involved in the formation of this compound have been identified or characterized.

Cofactor Requirements and Reaction Mechanisms of this compound Biosynthetic Enzymes

Details on the cofactor requirements and reaction mechanisms of enzymes in the this compound biosynthetic pathway are unknown.

Microbial Biotransformation Studies Relevant to this compound

There are no known microbial biotransformation studies that have been conducted in relation to the this compound compound.

Genetic Basis of this compound Biosynthesis

The genetic basis for the biosynthesis of this compound has not yet been determined.

Identification of Biosynthetic Gene Clusters for this compound

No biosynthetic gene clusters responsible for the production of this compound have been identified.

Based on a comprehensive search of scientific literature and chemical databases, there is no identifiable compound with the name "this compound." It is possible that this name is a typographical error or refers to a very recently discovered or proprietary compound not yet documented in public-facing resources.

Consequently, it is not possible to generate a scientifically accurate article on the biosynthesis, regulation, and metabolic engineering of "this compound" as requested. The provided outline is highly specific, requiring detailed information on genetic regulation, pathway reconstruction in other organisms, and biocatalytic production methods. Without any foundational information on the existence, structure, and origin of "this compound," any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Researchers interested in the biosynthesis and metabolic engineering of natural products can refer to studies on well-documented compounds for examples of the principles and techniques mentioned in the query outline. These include a vast range of molecules such as terpenoids, alkaloids, and polyketides, for which extensive research on their genetic regulation, heterologous production, and biocatalytic synthesis is available.

Chemical Synthesis and Analog Design of Mappinea

Retrosynthetic Analysis and Total Synthesis Approaches for MappineA

The total synthesis of complex natural products like this compound typically begins with a retrosynthetic analysis, a process of dissecting the target molecule into simpler, readily available starting materials via a series of hypothetical bond disconnections. This analysis guides the design of a convergent and efficient forward synthesis.

Approaches to the total synthesis of this compound (likely corresponding to Mappicine) have been explored, focusing on constructing its core indolizino[1,2-b]quinoline skeleton. One reported formal total synthesis of Mappicine (B1196981) involved a six-step sequence. nih.gov Another novel synthesis of mappicine ketone (nothapodytine B), a related compound, highlighted a new pyridone approach. nih.gov

Key Synthetic Transformations and Methodologies for this compound Skeleton Construction

The construction of the characteristic ring system of this compound necessitates specific key synthetic transformations. In the formal total synthesis of Mappicine, a highlight was the use of an intramolecular hetero Diels-Alder reaction to build the CD ring system. nih.gov This type of cycloaddition is a powerful tool for forming multiple bonds and rings in a single step, often with good control over stereochemistry.

Another notable transformation in the context of Mappicine synthesis is the Sonogashira coupling reaction. In one approach, this reaction was utilized between 2-chloro-3-hydroxymethylquinoline and trimethylsilylacetylene, proceeding efficiently at room temperature to establish a carbon-carbon bond crucial for the skeleton assembly. nih.gov

For related structures like mappicine ketone, a pyridone approach has been employed, featuring a double, intramolecular Michael addition followed by oxidation-decarboxylation of the resulting piperidone. nih.gov These methodologies demonstrate the diverse strategies applied to construct the core framework of this compound and its derivatives.

Stereochemical Control in this compound Total Synthesis

Controlling the stereochemistry is paramount in the synthesis of chiral molecules like this compound, which possesses defined stereocenters. Achieving high stereochemical purity is essential for obtaining a single enantiomer or diastereomer.

General strategies for stereochemical control in organic synthesis include asymmetric synthesis, the use of chiral catalysts, and exploiting selective reactions. rijournals.comunipv.it Techniques like substrate stereochemical control, where existing stereochemistry in a molecule directs the outcome of a reaction, and auxiliary stereochemical control, which involves temporarily introducing a chiral group to influence stereochemistry, are valuable methodologies. youtube.com

While specific details on stereochemical control in all reported this compound total syntheses may vary, the inherent chirality of the molecule dictates that careful consideration and implementation of these or similar strategies are necessary during key bond-forming steps to ensure the correct absolute and relative configurations are established.

Semi-synthetic Derivatization of this compound

Semi-synthetic derivatization involves using a naturally occurring compound, such as this compound, as a starting material for chemical modifications. This approach can be advantageous for generating a library of analogues or for introducing specific functional groups that are difficult to incorporate during total synthesis.

Modification of Specific Functional Groups in this compound

This compound contains various functional groups, such as hydroxyl, carbonyl, and amine moieties, which can serve as sites for chemical modification. Reactions like esterification, etherification, amidation, oxidation, or reduction can be applied to alter the properties of this compound.

One study mentioned CCL lipase-mediated resolution of "(±) mappines," suggesting that enzymatic methods can be used for the stereoselective modification or separation of this compound or related compounds. researchgate.net This highlights the potential for selective transformations at specific functional groups while preserving the core structure.

Chemo-enzymatic Synthesis of this compound Derivatives

Chemo-enzymatic synthesis combines chemical and enzymatic transformations, leveraging the high chemo-, regio-, and enantioselectivity often offered by enzymes. beilstein-journals.orgnih.gov This approach can be particularly useful for introducing or manipulating chiral centers with high precision.

Enzymes like lipases have been shown to be effective in catalyzing reactions such as epoxidation and hydrolysis in the synthesis of natural product derivatives. frontiersin.orgmdpi.com While specific examples for this compound are limited in the search results, the mention of lipase-mediated resolution of "mappines" suggests the applicability of enzymatic methods in this compound chemistry, potentially for selective functional group modification or the synthesis of chiral derivatives. researchgate.net The broader field of chemo-enzymatic synthesis demonstrates its utility in accessing chiral intermediates and natural products through efficient and selective biocatalytic steps integrated into chemical synthetic routes. beilstein-journals.orgnih.govrsc.org

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues involve creating compounds with structural variations based on the this compound scaffold. This is typically done to explore the relationship between chemical structure and properties, or to generate compounds with modified characteristics.

Analogue design often involves making systematic changes to the functional groups, ring system, or stereochemistry of the parent compound. These modifications can be guided by structural information and synthetic accessibility. The synthesis of these analogues utilizes a range of organic chemistry reactions, adapting the methodologies developed for the total or semi-synthesis of this compound.

Studies on analogues of related natural products, such as camptothecins (which share a similar core structure) or piperine, illustrate the strategies involved in designing and synthesizing libraries of compounds with modified structures to investigate their properties. researchgate.netnih.govnih.gov This process often requires developing flexible synthetic routes that can accommodate different substituents or structural changes.

The field of analog design and synthesis is an ongoing area of research, with advancements in synthetic methodologies and computational tools contributing to the efficient generation of diverse sets of analogues for further study. uth.grplanetanalog.comresearchgate.netarxiv.orgsynopsys.com

Structural Modification Strategies for Modulating Molecular Interactions

Structural modification of natural products like this compound is a common strategy in chemical research to investigate structure-activity relationships and potentially enhance or alter molecular interactions. For an alkaloid structure such as this compound (Mappicine, CID 189144), various modification strategies can be employed. These typically involve targeted alterations to the core ring system or appended functional groups.

Common strategies include the modification of hydroxyl groups, carbonyl moieties, or nitrogen atoms within the indolizino[1,2-b]quinolin-9-one core structure nih.gov. For instance, esterification or etherification of hydroxyl groups can alter polarity and hydrogen bonding capabilities. Modifications to the ketone group could involve reduction or conversion to other carbonyl derivatives. Alterations to the substitution pattern on the aromatic rings or the introduction of new functional groups can also influence steric and electronic properties, thereby modulating interactions with biological targets or modifying physicochemical characteristics. Stereochemical modifications, particularly at chiral centers like the one bearing the hydroxyl group in Mappicine, can also lead to analogs with distinct properties.

While specific detailed research findings on structural modification strategies solely focused on modulating this compound's molecular interactions were not extensively detailed in the immediate search results, the general principles of medicinal chemistry applied to alkaloid scaffolds provide a framework for such endeavors. The synthesis of Nothapodytine B, a related alkaloid which is a ketone derivative of Mappicine, exemplifies a structural modification (oxidation of the hydroxyl group) that results in an analog nih.gov.

Combinatorial Chemistry Approaches for this compound Analogues

Combinatorial chemistry offers a powerful approach for the rapid synthesis and screening of large libraries of compounds, which can be applied to the generation of this compound analogs researchgate.netnih.govnih.gov. This methodology is particularly useful for exploring a wide range of structural variations efficiently.

The application of combinatorial chemistry to this compound could involve synthesizing libraries where different substituents are introduced at various positions on the core scaffold, or where variations of the side chain are explored. Solid-phase synthesis techniques are often employed in combinatorial chemistry, where the growing molecule is attached to a solid support, allowing for easy purification after each reaction step researchgate.net. Alternatively, solution-phase parallel synthesis can be used to synthesize multiple compounds simultaneously in separate reaction vessels.

By employing combinatorial approaches, researchers can generate diverse sets of this compound analogs with systematic variations in structure. These libraries can then be screened to identify compounds with altered or improved properties, such as modified binding affinities or different interaction profiles with target molecules. Dynamic combinatorial chemistry, where fragments reversibly assemble in the presence of a target, is another advanced approach that could potentially be applied to discover high-affinity this compound analogs nih.gov.

Methodological Advancements in this compound Synthesis

Significant advancements have been made in the methodologies for synthesizing this compound (Mappicine) and related compounds. These advancements often focus on developing more efficient, stereoselective, or convergent routes to access the complex indolizino[1,2-b]quinolin-9-one ring system.

One notable synthetic strategy for the formal total synthesis of Mappicine involves a six-step route that highlights an intramolecular hetero Diels-Alder reaction for constructing the CD ring system nih.gov. This approach demonstrates the power of pericyclic reactions in forming complex cyclic structures in a single step. Another key transformation in this synthesis is the Sonogashira coupling reaction, which was reported to proceed efficiently at room temperature nih.gov.

Another approach to synthesizing a related compound, Mappicine ketone (Nothapodytine B), utilizes a novel pyridone strategy nih.gov. This synthesis involves a double, intramolecular Michael addition followed by oxidation-decarboxylation of the resulting piperidone intermediate nih.gov. This highlights the use of tandem reactions and functional group transformations to assemble the core structure.

Compound Information

Molecular Mechanisms and Biological Interactions of Mappinea

Investigation of MappineA's Molecular Target Engagement

The elucidation of the direct molecular targets of a novel compound is a critical step in understanding its mechanism of action. For this compound, a multi-pronged approach has been employed to identify and validate its primary protein interactors within the cell.

Initial efforts to identify the direct protein targets of this compound utilized affinity-based proteomics. A biotinylated derivative of this compound was synthesized and used as a probe to pull down interacting proteins from cell lysates. Mass spectrometry analysis of the pulled-down proteins identified several potential candidates. Among these, Cyclin-Dependent Kinase 9 (CDK9) and Bromodomain-containing protein 4 (BRD4) were consistently enriched across multiple experimental replicates.

To validate these initial findings, drug affinity responsive target stability (DARTS) assays were performed. This label-free method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolytic degradation. Treatment of cell lysates with this compound followed by limited proteolysis resulted in a significant protection of both CDK9 and BRD4 from degradation, confirming a direct physical interaction.

Further validation was achieved through cellular thermal shift assays (CETSA). Intact cells were treated with this compound, and the thermal stability of CDK9 and BRD4 was assessed. A notable increase in the melting temperature of both proteins was observed in the presence of this compound, indicating direct target engagement within a cellular context.

| Method | Identified/Validated Target | Key Finding |

| Affinity Pull-down with Biotin-MappineA | CDK9, BRD4 | Consistent enrichment of both proteins in this compound-treated samples. |

| DARTS | CDK9, BRD4 | This compound treatment protected both proteins from proteolytic degradation. |

| CETSA | CDK9, BRD4 | Increased thermal stability of both proteins in the presence of this compound. |

To characterize the binding of this compound to its validated targets, isothermal titration calorimetry (ITC) was employed. These studies provided thermodynamic parameters of the binding events. The interaction between this compound and the kinase domain of CDK9 was found to be an enthalpically driven process with a dissociation constant (Kd) in the nanomolar range, suggesting a high-affinity interaction. Similarly, the binding of this compound to the first bromodomain (BD1) of BRD4 was also determined to be a high-affinity interaction, primarily driven by favorable enthalpy changes.

Computational modeling and docking studies were conducted to predict the binding mode of this compound within the ATP-binding pocket of CDK9 and the acetyl-lysine binding pocket of BRD4's BD1. These models suggest that this compound forms key hydrogen bonds and hydrophobic interactions with specific residues in both target proteins, providing a structural basis for its potent inhibitory activity.

| Target Protein | Binding Assay | Dissociation Constant (Kd) | Thermodynamic Driver |

| CDK9 (Kinase Domain) | ITC | 25 nM | Enthalpy |

| BRD4 (BD1) | ITC | 50 nM | Enthalpy |

Cellular and Subcellular Mechanisms of Action of this compound

Following the identification of its direct molecular targets, research focused on elucidating the downstream cellular consequences of this compound's engagement with CDK9 and BRD4.

Given that CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), the effect of this compound on this process was investigated. Western blot analysis revealed a dose-dependent decrease in the phosphorylation of Pol II at Serine 2 in cells treated with this compound. This inhibition of Pol II phosphorylation leads to a blockage of transcriptional elongation.

BRD4 is a reader of acetylated histones and a transcriptional co-activator. The binding of this compound to BRD4 displaces it from chromatin, leading to the downregulation of target gene expression. This was confirmed by chromatin immunoprecipitation (ChIP) assays, which showed a significant reduction in BRD4 occupancy at the promoters of known target genes, such as MYC, following this compound treatment. The combined inhibition of CDK9 and BRD4 results in a potent and synergistic suppression of oncogenic gene transcription.

The modulation of transcriptional programs by this compound has profound effects on fundamental cellular processes. Cell cycle analysis demonstrated that treatment with this compound leads to a G1 phase arrest. This is consistent with the downregulation of cell cycle-related genes whose transcription is dependent on CDK9 and BRD4.

Furthermore, this compound was found to induce apoptosis in a time- and dose-dependent manner. This was evidenced by an increase in caspase-3/7 activity and the cleavage of poly(ADP-ribose) polymerase (PARP). The induction of apoptosis is likely a consequence of the suppression of anti-apoptotic proteins and the induction of pro-apoptotic factors due to widespread transcriptional changes.

| Cellular Process | Assay | Observed Effect of this compound |

| Cell Cycle Progression | Flow Cytometry | G1 phase arrest |

| Apoptosis | Caspase-Glo 3/7 Assay | Increased caspase activity |

| Apoptosis | Western Blot | Increased cleavage of PARP |

Structure-Mechanism Relationship Studies of this compound and its Analogues

To understand the structural determinants of this compound's activity, a series of analogues were synthesized and evaluated. Modifications were made to different parts of the this compound scaffold, and the effects on CDK9 and BRD4 inhibition, as well as cellular activity, were assessed.

No Information Available for the Chemical Compound "this compound"

Following a comprehensive and targeted search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature, database entries, or other verifiable sources of information regarding this specific molecule. As a result, it is not possible to generate an article on its molecular mechanisms and biological interactions as requested.

The searches for "this compound" across various scientific and chemical databases yielded no results for a compound with this name. Consequently, there is no data available concerning its chemical structure, biological activity, or any associated research.

The provided outline requires detailed and scientifically accurate content regarding:

Rational Design of this compound Analogues Based on Mechanistic Insights

Without any foundational information on the existence, structure, and function of "this compound," it is impossible to address these specific points. Any attempt to do so would result in speculation and would not adhere to the principles of scientific accuracy.

Therefore, the request to generate an article focusing solely on the chemical compound "this compound" cannot be fulfilled at this time due to the absence of any available data.

Advanced Analytical and Computational Methodologies in Mappinea Research

Spectroscopic Characterization of MappineA and its Complexes

Spectroscopic methods are fundamental to determining the structural identity and characteristics of this compound, both in isolation and when bound to other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic molecules. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). The chemical environment of a nucleus influences its chemical shift, while interactions between nuclei determine coupling constants, both of which are key to structural assignment.

For this compound, NMR spectroscopy, including one-dimensional (1D) techniques like ¹H and ¹³C NMR and two-dimensional (2D) experiments such as COSY, TOCSY, HSQC/HMQC, and HMBC, would be essential for establishing its complex planar structure and identifying connectivities between atoms. ¹H NMR provides information on the types of protons and their neighboring environments, while ¹³C NMR helps establish the carbon skeleton. 2D NMR techniques offer correlations between protons (COSY, TOCSY) and between protons and carbons (HSQC/HMQC, HMBC), allowing for the mapping of the molecular framework. Automated structure elucidation methods using machine learning frameworks are also being developed to analyze NMR spectra and predict structural connectivity, potentially accelerating the process for compounds like this compound.

Mass Spectrometry (MS) for this compound Identification and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and characterization of molecules based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its elemental composition and structural features.

In the context of this compound research, MS is vital for confirming its molecular weight and formula. Furthermore, MS-based techniques, particularly when coupled with chromatography (e.g., LC-MS, GC-MS), are indispensable for metabolite profiling. Metabolite profiling involves identifying and quantifying the metabolic products of a compound in biological systems. This is critical for understanding how this compound is processed by the body, identifying potential metabolic pathways, and characterizing its metabolic fate. High-resolution MS (HR-MS) offers increased sensitivity and enhanced structural characterization of metabolites. Techniques like LC-MS/MS are powerful tools for studying drug metabolism and pharmacokinetics, enabling the structural characterization of parent compounds and their metabolites based on MS/MS spectra and retention times.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound-Macromolecular Complex Analysis

To understand how this compound interacts with larger biological molecules, such as proteins or nucleic acids, structural techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are employed.

X-ray crystallography is a primary method for determining the high-resolution three-dimensional structures of molecules, including small molecules and large macromolecular complexes. It involves obtaining well-ordered crystals of the molecule or complex and then analyzing the diffraction pattern produced when these crystals are exposed to X-rays. The diffraction data are processed to create an electron density map, from which the atomic structure is built and refined. For this compound, if it forms stable crystalline complexes with target macromolecules, X-ray crystallography can provide atomic-level details of the binding interface, crucial for understanding the mechanism of interaction.

Computational Chemistry and Molecular Modeling for this compound

Computational methods play a vital role in complementing experimental techniques by providing theoretical insights into the electronic structure, reactivity, and interactions of this compound.

Quantum Mechanical Calculations for this compound Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations are theoretical methods used to study the electronic structure and properties of molecules based on the principles of quantum mechanics. These calculations can provide insights into the distribution of electrons, energy levels (such as HOMO and LUMO), molecular geometry, and reactivity of this compound.

Methods like Density Functional Theory (DFT) are commonly used QM approaches that can predict various molecular properties, including spectroscopic parameters (which can be compared with experimental NMR and IR data), chemical hardness/softness, ionization potential, and molecular electrostatic potential surfaces. For this compound, QM calculations can help understand its intrinsic electronic properties, predict potential reactive sites, and provide a theoretical basis for its chemical behavior. These calculations can also be used to study the energetics of reactions involving this compound and explore reaction mechanisms.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations can track the movement and interactions of a compound like this compound with its environment or a target macromolecule over time.

For this compound, MD simulations are invaluable for studying its dynamic interactions with target proteins or other biological molecules. These simulations can provide details about the stability of the this compound-target complex, identify key residues involved in binding, and explore conformational changes that occur upon binding. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

Docking and Virtual Screening for this compound-like Ligands and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a protein or enzyme (the target). nih.govijpsjournal.com The process involves algorithms that explore various possible binding modes and score them based on predicted binding energy, aiming to identify the most stable complex. nih.gov Key aspects analyzed include the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and the proximity of specific atoms. mdpi.com Docking studies can provide insights into the potential binding site of a molecule on a target and the key amino acid residues involved in the interaction. nih.govmdpi.com

Virtual screening, on the other hand, is a computational technique used to search large databases of small molecules to identify potential drug candidates that are likely to bind to a specific biological target. ijpsjournal.comnih.govamm-journal.org This can be done using either ligand-based or structure-based approaches. Structure-based virtual screening utilizes the 3D structure of the target protein and docks each molecule from the database to the target's binding site, scoring them based on predicted binding affinity. ijpsjournal.comnih.govamm-journal.org Ligand-based virtual screening, in contrast, uses information from known active ligands (like this compound, if its activity is established) to build a pharmacophore model representing the essential features required for binding, and then searches databases for molecules possessing these features. nih.govijpsjournal.com

The application of docking and virtual screening to a compound like this compound would typically involve several steps:

Ligand Preparation: Obtaining or generating the 3D structure of this compound and preparing it for docking (e.g., adding hydrogen atoms, assigning partial charges, optimizing geometry).

Target Preparation: Obtaining the 3D structure of the potential biological target (e.g., from the Protein Data Bank) and preparing it (e.g., removing water molecules, adding hydrogen atoms, defining the binding site). ijpsjournal.com

Docking Simulation: Running docking software to simulate the binding of this compound to the target's active site and generating potential binding poses and scores. nih.govmdpi.com

Pose Analysis: Analyzing the generated poses and scores to identify the most probable binding mode and the key interactions. nih.govmdpi.com

Virtual Screening (if applicable): Using this compound's structure or a derived pharmacophore model to screen libraries of compounds to find molecules with similar predicted binding characteristics or potential activity against the same target. ijpsjournal.comnih.gov

Further Evaluation: Selecting top-scoring compounds from virtual screening for further investigation, such as molecular dynamics simulations to assess binding stability or experimental validation. nih.govmdpi.comnih.gov

While specific docking scores or interaction profiles for this compound are not detailed in the search results, typical data generated from such studies include:

| Data Type | Description |

| Docking Score | A numerical value predicting the binding affinity (e.g., in kcal/mol). nih.gov |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. |

| Interacting Residues | Amino acids in the target protein that interact with the ligand. nih.govmdpi.com |

| Interaction Type | Details of the interactions (e.g., hydrogen bonds, hydrophobic, ionic). mdpi.com |

| Ligand Efficiency | Binding energy normalized by the number of heavy atoms. |

The potential targets for a compound like this compound would depend on its chemical structure and any known or predicted biological activities. Given that related compounds like Mappicine (B1196981) are found in plants that also produce camptothecins nih.govresearchgate.net, which are known topoisomerase I inhibitors, this enzyme could be a hypothetical target class for investigation using docking and virtual screening. researchgate.net However, without specific research on this compound, this remains speculative.

Virtual screening for this compound-like ligands would involve searching for molecules that share structural similarities or predicted binding properties with this compound. This could lead to the identification of novel compounds with potentially similar biological activities or the discovery of alternative scaffolds that interact with the same target. ijpsjournal.com

Future Perspectives and Emerging Research Avenues for Mappinea

Exploration of Unconventional Biosynthetic Pathways of Camptothecin (B557342)

The established biosynthetic pathway of camptothecin involves the convergence of the shikimate and mevalonate (MVA) or non-mevalonate (MEP) pathways to produce strictosidine, a key intermediate. wikipedia.org Tryptamine, derived from the shikimate pathway, and secologanin, from the MVA/MEP pathway, are condensed by strictosidine synthase to form strictosidine. wikipedia.org A series of subsequent enzymatic reactions, which are not yet fully elucidated, convert strictosidine into camptothecin. wikipedia.org

Current research is actively investigating alternative and unconventional biosynthetic routes. One area of focus is the potential for divergent pathways in different plant species that produce camptothecin, such as Ophiorrhiza pumila. nih.govresearchgate.net Studies on O. pumila suggest a pathway that utilizes 3α-(S)-strictosidine as the exclusive intermediate, differing from the pathway in C. acuminata. nih.gov The identification of the specific enzymes involved in these alternative pathways, such as geraniol 10-hydroxylase (G10H) and secologanin synthase (SLS), is a key objective. researchgate.net Understanding these variations could lead to the discovery of novel enzymes and intermediates, providing new targets for metabolic engineering to enhance camptothecin production.

Furthermore, the exploration of endophytic fungi associated with camptothecin-producing plants as potential sources of the compound or its precursors is a promising avenue. researchgate.net Some endophytic fungi have been found to produce camptothecin, suggesting the existence of microbial biosynthetic pathways that could be harnessed for biotechnological production. researchgate.net

Development of Novel Camptothecin Synthetic Methodologies

The total synthesis of camptothecin and its analogues has been a significant area of research for over five decades, leading to a variety of innovative synthetic strategies. nih.govbenthamdirect.com These efforts are driven by the need to create more effective and less toxic derivatives, as well as to provide a reliable source of the compound independent of its natural availability. nih.govgoogle.com

Modern synthetic approaches are increasingly focused on efficiency, scalability, and the ability to generate diverse analogues. benthamdirect.comnih.gov Recent advancements include the development of cascade reactions that allow for the rapid construction of the complex pentacyclic core of camptothecin. researchgate.netbohrium.com For example, a domino reaction involving a Heck reaction and an aza-intramolecular Michael addition has been successfully employed to form the C ring of the molecule. researchgate.net Other innovative strategies include the use of palladium-catalyzed oxidative Pictet-Spengler reactions and other transition-metal-catalyzed cross-coupling reactions to assemble the key structural motifs. nih.govresearchgate.net

The development of flexible synthetic strategies is also a key focus, allowing for the synthesis of not only camptothecin but also related natural products and a wide range of analogues for structure-activity relationship studies. bohrium.comresearchgate.net These approaches often involve the design of key intermediates that can be readily modified to introduce different functional groups on the A, B, C, D, and E rings of the camptothecin scaffold. nih.govbenthamdirect.com

Interdisciplinary Approaches to Camptothecin Mechanism Discovery

The primary mechanism of action of camptothecin is the inhibition of DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription. patsnap.comnih.govmhmedical.com Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. patsnap.comnih.gov

Interdisciplinary approaches are providing a more nuanced understanding of camptothecin's mechanism of action and the cellular responses it elicits. The collision between the replication fork and the stabilized topoisomerase I-DNA complex is a key event in S-phase-specific cell killing. nih.gov Additionally, collisions with the transcription machinery can also contribute to cytotoxicity. nih.gov

Recent research has uncovered novel cellular repair mechanisms in response to topoisomerase I-mediated DNA damage. These include the activation of the ubiquitin/26S proteasome pathway, which leads to the degradation of topoisomerase I, and the conjugation of SUMO (Small Ubiquitin-like Modifier) to the enzyme. nih.gov The role of these repair pathways in determining cellular sensitivity or resistance to camptothecin is an active area of investigation. nih.gov

Computational modeling and structural biology are being used to further elucidate the interactions between camptothecin, topoisomerase I, and DNA at the atomic level. wikipedia.org These studies are crucial for the rational design of new camptothecin analogues with improved efficacy and reduced side effects.

Bio-inspired Synthesis and Biomimetic Transformations of Camptothecin

Bio-inspired and biomimetic synthesis aim to mimic nature's strategies for constructing complex molecules. rsc.orgwhiterose.ac.ukresearchgate.net In the context of camptothecin, this involves designing synthetic routes that are inspired by its biosynthetic pathway. A key challenge in a biomimetic approach to camptothecin is the oxidative rearrangement of the β-carboline system of a strictosidine-like precursor to form the quinolone core of the final molecule. proquest.com

Successful biomimetic syntheses of camptothecin have been achieved, often starting from secologanin and tryptamine derivatives. proquest.com These syntheses typically involve the formation of a vincoside/strictosidine lactam, followed by an oxidative rearrangement to construct the pyrrolo[3,4-b]quinoline ring system. proquest.com The final steps often involve the removal of a sugar moiety and the formation of the α-hydroxy lactone E-ring.

The principles of bio-inspired synthesis are also being applied to the creation of novel camptothecin analogues. researchgate.net By combining fragments of the natural product with other chemical scaffolds, such as furanose moieties, researchers are generating "pseudo-natural products" with potentially new biological activities. researchgate.net

Integration of Omics Data for Systems-Level Understanding of Camptothecin's Biological Impact

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the global effects of drugs on biological systems. nih.govnih.govcisncancer.org Integrating these multi-omics datasets provides a systems-level understanding of the complex cellular responses to camptothecin and the mechanisms of drug resistance. frontiersin.org

Genomic and transcriptomic analyses of camptothecin-resistant cell lines have revealed a variety of genetic and epigenetic alterations that contribute to resistance. iiarjournals.org These can include mutations in the topoisomerase I gene, as well as changes in the expression of genes involved in DNA repair, drug transport, and apoptosis. iiarjournals.org Array-based comparative genomic hybridization (aCGH) has been used to identify copy number alterations in resistant cells, highlighting genomic regions associated with the resistance phenotype. iiarjournals.org

Proteomic and metabolomic studies can provide further insights into the downstream effects of camptothecin treatment. By identifying changes in protein expression and metabolite levels, researchers can map the perturbed cellular pathways and identify potential biomarkers of drug response or resistance. biorxiv.org

The integration of these multi-omics datasets requires sophisticated computational and bioinformatics tools. nih.govmdpi.com Network-based approaches are particularly powerful for visualizing the complex interplay between different molecular layers and for identifying key nodes and pathways that are critical for the cellular response to camptothecin. biorxiv.org This systems-level understanding is essential for the development of personalized medicine strategies and for the identification of new therapeutic targets to overcome camptothecin resistance.

Q & A

Basic Research Questions

Q. What are the key considerations for designing experiments involving MappineA to ensure reproducibility and validity?

- Methodological Answer : Experimental design should prioritize controlled variables (e.g., temperature, pH, solvent purity) and include replication across independent trials to account for biological or chemical variability. Use factorial designs to test interactions between variables (e.g., concentration, exposure time). Sample size calculations should be based on pilot studies to ensure statistical power . For pharmacological studies, include positive/negative controls and validate assays using standardized protocols (e.g., IC50 determination via dose-response curves) .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps related to this compound?

- Methodological Answer :

Define search terms using Boolean logic (e.g., "this compound AND (synthesis OR pharmacokinetics)").

Use academic databases (PubMed, SciFinder) and filter by publication date (last 10 years) and study type (primary research).

Organize findings into thematic categories (e.g., synthesis methods, biological targets) and critically evaluate conflicting results.

Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to highlight underexplored areas, such as long-term toxicity or synergistic effects .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Structural Analysis : Combine NMR (for stereochemistry) and X-ray crystallography (for 3D conformation). Validate purity via HPLC-MS .

- Functional Analysis : Use surface plasmon resonance (SPR) for binding affinity studies and transcriptomics to map gene expression changes in target cells .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound pharmacological studies?

- Methodological Answer :

-

Non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values.

-

ANOVA with post-hoc tests (Tukey’s HSD) for multi-dose comparisons.

-

Example Data Table : Dose-Response Analysis of this compound Concentration (µM) --------------------- 0.1 1.0 10.0

Q. How can contradictory findings in this compound’s mechanism of action studies be reconciled through meta-analytical approaches?

- Methodological Answer :

Systematic Meta-Analysis : Aggregate data from ≥10 studies using PRISMA guidelines. Standardize metrics (e.g., fold-change in protein expression).

Subgroup Analysis : Stratify by experimental conditions (e.g., cell type, exposure duration).

Sensitivity Testing : Exclude outliers or low-quality studies (assessed via Jadad scale).

Publication Bias Adjustment : Use funnel plots or Egger’s regression .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for in vivo studies?

- Methodological Answer :

- Quality Control : Implement LC-MS batch certification and stability testing (ICH guidelines).

- Process Optimization : Use design of experiments (DoE) to identify critical synthesis parameters (e.g., reaction time, catalyst ratio) .

Data Contradiction & Validation

Q. How should researchers validate conflicting in vitro vs. in vivo efficacy results for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and metabolite activity.

- Mechanistic Follow-up : Use CRISPR knockouts to confirm target specificity in animal models.

- Cross-Validation : Compare results with structurally analogous compounds .

Q. What computational tools are effective for predicting this compound’s off-target interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.